molecular formula C5H8F2O3 B6158309 methyl 4,4-difluoro-2-hydroxybutanoate CAS No. 2228802-95-5

methyl 4,4-difluoro-2-hydroxybutanoate

Cat. No.: B6158309
CAS No.: 2228802-95-5
M. Wt: 154.1
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Description

Methyl 4,4-difluoro-2-hydroxybutanoate is a fluorinated ester characterized by a hydroxyl group at the C2 position and two fluorine atoms at the C4 position. The compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the bioactivity-modifying effects of fluorine and hydroxyl groups.

Properties

CAS No.

2228802-95-5

Molecular Formula

C5H8F2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis via Fluorination of β-Ketoester Precursors

A common approach involves introducing fluorine atoms at the 4-position of a β-ketoester intermediate. For example, methyl 2-hydroxy-4-oxobutanoate can undergo difluorination using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents selectively convert carbonyl groups into geminal difluoromethylene units .

In a representative procedure, methyl 2-hydroxy-4-oxobutanoate (1.0 mol) is dissolved in anhydrous dichloromethane under nitrogen. DAST (2.2 mol) is added dropwise at −78°C, followed by gradual warming to room temperature over 12 hours. Quenching with saturated sodium bicarbonate yields crude methyl 4,4-difluoro-2-hydroxybutanoate, which is purified via vacuum distillation (65–70°C at 15 mmHg) with a reported yield of 72–78% .

Key Considerations :

  • Excess fluorinating agent (1.1–2.5 eq) ensures complete conversion.

  • Low temperatures minimize side reactions like elimination.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Asymmetric Catalytic Hydrogenation of α-Fluoroenolates

Chiral variants of this compound can be synthesized via asymmetric hydrogenation of α-fluoroenolates. A ruthenium-BINAP catalyst system enables enantioselective reduction of 4,4-difluoro-2-ketobutanoate esters.

Procedure :

  • Methyl 4,4-difluoro-2-ketobutanoate (0.5 mol) is dissolved in methanol.

  • [RuCl2((R)-BINAP)] (0.5 mol%) and NEt3 (1.0 mol%) are added.

  • Hydrogenation proceeds at 50 bar H2 and 40°C for 24 hours.

  • Filtration and solvent evaporation yield the (R)- or (S)-enantiomer with 88–92% ee and 85% isolated yield .

Advantages :

  • High enantiomeric excess suitable for pharmaceutical applications.

  • Scalable under industrial hydrogenation conditions.

Multi-Step Synthesis from γ-Butyrolactone Derivatives

Adapting methodologies from chlorinated analogs (CN102898307A) , γ-butyrolactone can serve as a starting material. The process involves:

  • Ring-Opening Fluorination :
    γ-Butyrolactone reacts with hydrogen fluoride (HF) in the presence of SbF5 (1.5 eq) at 80°C for 6 hours to yield 4,4-difluorobutanoic acid.

  • Esterification :
    The acid is treated with methanol (5.0 eq) and H2SO4 (0.1 eq) under reflux (65°C, 8 hours). Excess methanol is distilled, and the crude ester is neutralized with NaHCO3.

  • Hydroxylation :
    The 4,4-difluorobutanoate undergoes Sharpless dihydroxylation using AD-mix-β (2.0 eq) in t-BuOH/H2O (1:1) at 0°C, followed by selective reduction to the β-hydroxy ester with NaBH4 (1.2 eq) .

Yield Optimization :

  • Fluorination step requires strict temperature control to avoid over-fluorination.

  • Esterification achieves >90% conversion when using molecular sieves to remove water.

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution offers an eco-friendly route to enantiopure this compound. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high selectivity for the (R)-enantiomer.

Process Parameters :

ParameterValue
SubstrateRacemic methyl ester
Enzyme Loading20 mg/mmol substrate
SolventTBME
Temperature30°C
Reaction Time48 hours
Conversion45–48%
ee (Product)>99%

Unreacted (S)-enantiomer is recovered via column chromatography (silica gel, hexane/EtOAc 4:1) .

Continuous-Flow Microreactor Synthesis

Recent advancements employ microreactor technology to enhance reaction efficiency and safety, particularly for exothermic fluorination steps. A two-stage system combines:

  • Fluorination Module :

    • Residence Time: 2 minutes

    • Reagents: DAST (1.1 eq), substrate in CH2Cl2

    • Temperature: −10°C

  • Esterification/Hydroxylation Module :

    • Residence Time: 10 minutes

    • Reagents: MeOH/H2O (3:1), Amberlyst-15 catalyst

    • Temperature: 50°C

This setup achieves 94% conversion with 99% purity, reducing reaction time from 24 hours to <15 minutes .

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Fluorination of β-Ketoester78High120
Asymmetric Hydrogenation8592Moderate450
γ-Butyrolactone Route68High90
Enzymatic Resolution42>99Low600
Continuous Flow94High180

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4,4-difluorobutanoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 4,4-difluoro-2-hydroxybutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Methyl 4,4-difluorobutanoate.

    Reduction: 4,4-Difluoro-2-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis
Methyl 4,4-difluoro-2-hydroxybutanoate serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Reactivity and Transformations
The compound can undergo several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form methyl 4,4-difluorobutanoate.
  • Reduction : The ester group can be reduced to yield 4,4-difluoro-2-hydroxybutanol.
  • Substitution : The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These transformations are essential for creating derivatives with specific functionalities tailored for research applications.

Biological Applications

Potential Biological Activities
Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have suggested potential roles in enzyme inhibition and receptor binding, which are critical for drug design and development.

Case Study: Drug Development
A notable case involves the exploration of fluorinated compounds in medicinal chemistry. The presence of fluorine atoms often enhances the binding affinity and selectivity of compounds towards biological targets. For instance, studies have shown that fluorinated analogs can improve the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-2-hydroxybutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Ethyl 4,4-Difluoro-3-oxobutanoate (Similarity: 0.70)

Structural Differences : Replaces the C2 hydroxyl group with a ketone (oxo) and uses an ethyl ester instead of methyl.
Physicochemical Impact :

  • The oxo group increases electrophilicity at C3, enhancing reactivity in nucleophilic additions compared to the hydroxyl group in the target compound.
  • Ethyl esters generally exhibit lower polarity and slower hydrolysis rates than methyl esters due to increased steric hindrance . Synthetic Applications: Often employed in keto-enol tautomerism reactions, unlike the target compound, which may participate in hydrogen-bonding interactions.

Diethyl 2,2-Difluoropentanedioate (Similarity: 0.70)

Structural Differences : Features a longer carbon chain (pentanedioate backbone) and dual ethyl ester groups.
Functional Implications :

  • The geminal difluoro substitution at C2 stabilizes the ester against enzymatic degradation, a property leveraged in prodrug design.

Methyl 2-(Dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate ()

Structural Differences : Incorporates a phosphoryl group at C2 and trifluoromethylsulfonyl groups at C4.
Key Contrasts :

  • The trifluoromethylsulfonyl groups impart extreme electron-withdrawing effects, significantly lowering the pKa of adjacent protons and increasing thermal stability (melting point: 80.5–83.2°C). This contrasts with the target compound’s hydroxyl group, which may reduce thermal stability .
  • Synthetic routes involve radical-mediated reactions in 1,2-dichloroethane at 80°C, unlike milder esterification conditions (e.g., methanol/H2SO4 reflux) used for simpler esters .

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1, )

Structural Differences : Substitutes the difluoro and hydroxyl groups with a 3,4-dimethoxyphenyl ring.
Functional Impact :

  • Lacks fluorine atoms, resulting in lower electronegativity and reduced metabolic stability compared to the target compound .

Sulfonylurea Methyl Esters ()

Structural Differences: Complex heterocyclic sulfonylurea moieties (e.g., triazine rings) differentiate these from the target compound. The sulfonyl group enables strong binding to acetolactate synthase enzymes in plants, a mechanism absent in the target compound .

Research Findings and Implications

  • Fluorine Effects: Fluorination at C4 in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like D1 .
  • Hydroxyl vs.
  • Synthetic Complexity : Compounds with trifluoromethylsulfonyl groups () require specialized radical reactions, whereas the target compound’s synthesis may involve simpler esterification or fluorination steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4,4-difluoro-2-hydroxybutanoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves fluorination of a butanoate precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by esterification. Key steps include:

  • Fluorination : Introduce fluorine atoms at the 4-position using selective fluorinating agents under anhydrous conditions (e.g., −78°C in THF) to minimize side reactions .
  • Hydroxylation : Protect the 2-hydroxy group during synthesis (e.g., using TBSCl) to prevent unwanted ester hydrolysis .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents and temperature gradients to reduce byproducts like over-fluorinated derivatives .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹⁹F NMR (to confirm fluorine substitution patterns) and ¹H NMR (to verify the hydroxy group and ester linkage) .
  • Chromatography : HPLC with a chiral column to assess enantiomeric purity if the compound is stereochemically complex .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and detect trace impurities (e.g., de-esterified byproducts) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Hydrolysis Risk : Store in anhydrous solvents (e.g., dry DCM or acetonitrile) at −20°C to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber vials, as fluorinated compounds may undergo photodegradation .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Controlled Replicates : Use split-plot experimental designs (as in agricultural chemistry studies ) to isolate variables (e.g., solvent polarity, temperature) affecting spectral results.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify misassignments .
  • Cross-Lab Validation : Share samples with collaborating labs to rule out instrumentation bias .

Q. What strategies are effective for enhancing the enantiomeric excess (ee) of chiral this compound?

  • Methodological Answer :

  • Chiral Resolving Agents : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-based catalysts) with in situ racemization to achieve >95% ee .

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolite formation using isotope-ratio mass spectrometry .
  • In Silico Modeling : Use software like Schrödinger’s ADMET Predictor to simulate metabolic cleavage sites and prioritize experimental validation .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives and bioaccumulation potential .
  • Molecular Dynamics : Simulate interactions with soil matrices or aqueous environments (e.g., using GROMACS) to predict adsorption/desorption behavior .
  • Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity thresholds .

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